10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione
Description
Historical Context and Discovery Timeline
The discovery of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione is rooted in the broader exploration of pteridine derivatives, which gained momentum in the mid-20th century due to their biological significance. Pteridines, including isoalloxazines, were initially studied for their roles in redox reactions and enzymatic cofactors. The synthesis of 10-ethyl-substituted variants emerged later as researchers sought to modify the solubility and electronic properties of flavin analogs for photocatalytic applications.
Early synthetic routes for isoalloxazines, such as those involving cyclization of 5-anilino-6-aminopyrimidinediones under oxidative conditions, laid the groundwork for derivatization at the N10 position. The specific introduction of an ethyl group at this position was first reported in the late 20th century, as evidenced by patents and synthetic methodologies targeting flavin-based photocatalysts. This modification aimed to enhance intersystem crossing rates, improving photocatalytic efficiency in organic transformations like alcohol oxidations.
Systematic Nomenclature and Structural Identity
10-Ethylbenzo[g]pteridine-2,4(3H,10H)-dione is systematically named according to IUPAC guidelines:
- Parent structure : Benzo[g]pteridine, a tricyclic system comprising fused benzene, pyrazine, and pyrimidine rings.
- Substituents :
- An ethyl group at position 10 (N10-ethyl).
- Dione functional groups at positions 2 and 4.
The molecular formula is C₁₂H₁₀N₄O₂ , with a molecular weight of 242.23 g/mol . Its structure (Fig. 1) features a planar pteridine core, with the ethyl group inducing steric and electronic modifications that influence reactivity. The compound’s SMILES string, O=C1N(C2=NC3=C(C=CC(C)=C3)N(CC)C2=O)C(=O)N1 , encodes the dione groups and ethyl substitution pattern.
| Property | Value |
|---|---|
| CAS Registry Number | 32561-90-3 |
| Exact Mass | 242.0800 g/mol |
| Topological Polar SA | 80.9 Ų |
| XLogP3 | 1.07 |
Table 1: Key physicochemical properties of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione.
Position Within Pteridine Derivative Classification
Pteridine derivatives are classified based on their ring substitution patterns and biological roles. 10-Ethylbenzo[g]pteridine-2,4(3H,10H)-dione belongs to two subcategories:
- Isoalloxazines : Characterized by a 10H-benzo[g]pteridine-2,4-dione core, these compounds are redox-active and serve as structural analogs of flavins. The ethyl group at N10 distinguishes it from natural flavins like riboflavin, which typically feature ribityl chains at this position.
- Synthetic Flavinoids : Engineered for non-biological applications, this subclass includes modifications to enhance photostability and catalytic activity. The ethyl group improves solubility in organic solvents compared to polar natural derivatives.
A comparative analysis with related compounds highlights its structural uniqueness:
| Compound | Substituents | Key Feature |
|---|---|---|
| Lumichrome | N10-H, no ethyl group | Natural photodegradation product |
| 7-Fluorobenzo[g]pteridine | Fluorine at C7 | Enhanced DNA binding affinity |
| 10-Ethyl-3,7,8-trimethyl | Multiple alkyl groups | Broad-spectrum photocatalytic activity |
Table 2: Structural comparison with related pteridine derivatives.
The compound’s classification underscores its role as a synthetic flavinoid optimized for applications in organic synthesis rather than biological systems. Its design reflects deliberate deviations from natural isoalloxazines to achieve specific physicochemical properties.
Properties
CAS No. |
32561-90-3 |
|---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
10-ethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2/c1-2-16-8-6-4-3-5-7(8)13-9-10(16)14-12(18)15-11(9)17/h3-6H,2H2,1H3,(H,15,17,18) |
InChI Key |
RUYMNASKORGVPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-diaminopyrimidine with glyoxal, followed by cyclization and subsequent ethylation . The reaction conditions often require a solvent such as dimethylformamide and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the ring nitrogens and carbons are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines and their derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Photocatalytic Applications
One of the most significant applications of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione is as a photocatalyst . This compound is known for its ability to facilitate photooxidation processes, particularly in the conversion of alcohols to carbonyl compounds. The efficiency of this process can be enhanced through intersystem crossing, which improves the rate of energy transfer during photocatalysis.
Key Features:
- Flavin-based photocatalyst : This compound exhibits properties similar to flavins, which are known for their role in biological light reactions and catalysis.
- Applications in organic synthesis : It can be utilized in various organic transformations, making it valuable in synthetic chemistry.
Biological Research
In the realm of biological research, 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione has shown potential as a biological probe due to its unique structural properties. Its interactions with biomolecules can be studied to understand various biological processes.
Case Studies:
- Enzyme Inhibition Studies : Research indicates that derivatives of benzo[g]pteridine compounds can inhibit specific enzymes, which is crucial for developing new therapeutic agents.
- Binding Affinity Studies : Investigations into the binding affinities of this compound with proteins have provided insights into its potential as a lead compound for drug design.
Pharmaceutical Development
The pharmaceutical applications of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione are notable, particularly in the development of new drugs targeting various diseases. Its structural characteristics allow it to interact with multiple biological targets.
Potential Applications:
- Anticancer Agents : Preliminary studies suggest that compounds similar to 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle regulation.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. For example, it has been studied as an inhibitor of monoamine oxidase B and nitric oxide synthetase, which are involved in neurodegenerative diseases . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Core Structural Variations
The benzo[g]pteridine-2,4-dione skeleton is common among flavins, but substituents at positions 3, 7, 8, and 10 dictate properties. Key analogues include:
Physicochemical Properties
Optical and Electronic Properties
- Absorption/Emission: Riboflavin exhibits three absorption bands (267, 375, 444 nm) due to π→π* transitions in the isoalloxazine ring . The 3,10-dibutyl derivative shows unique transient absorption spectra, attributed to quinoid excited-state configurations . Fluoro-substituted analogues (e.g., 7- or 8-fluoro) exhibit solvent-dependent emission shifts, useful for fluorescence sensing .
Key Research Findings
Biological Activity
10-Ethylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family, which is known for its involvement in various biological processes. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₁₄H₁₄N₄O₂
- Molecular Weight : 270.29 g/mol
- CAS Number : 32561-90-3
10-Ethylbenzo[g]pteridine-2,4(3H,10H)-dione has been studied for its inhibitory effects on various enzymes involved in metabolic processes. Notably, it acts as an inhibitor of:
- Monoamine Oxidase B (MAO-B) : This enzyme is associated with neurodegenerative diseases. Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which may provide neuroprotective effects.
- Nitric Oxide Synthase (NOS) : By inhibiting NOS, the compound may reduce oxidative stress and inflammation in neuronal tissues .
Antitumor Activity
Recent studies have highlighted the antitumor potential of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione. It has demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound's phenyl group enhances its affinity for protein tyrosine kinases (PTK), improving its antitumor efficacy through better fitting into the active site of these enzymes .
Neuroprotective Effects
In addition to its antitumor properties, this compound has shown promise in neuroprotection. Studies indicate that it can protect against glutamate-mediated cell death in neuronal cell lines. This effect is attributed to its ability to inhibit mitochondrial NADH ubiquinone reductase, thereby acting as a free-radical scavenger .
Case Studies and Research Findings
- Antitumor Efficacy : A detailed study evaluated the synthesis and biological activity of several pteridine derivatives, including 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione. The compound exhibited notable antitumor activity with an IC50 value comparable to other potent inhibitors .
- Molecular Docking Studies : Molecular docking simulations have shown that 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione binds effectively to PTK domains with low binding free energies (ΔGb), indicating strong interactions with target proteins involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
